molecular formula C12H14N2O2 B596304 Methyl 1-propylbenzoimidazole-5-carboxylate CAS No. 1355247-11-8

Methyl 1-propylbenzoimidazole-5-carboxylate

Cat. No.: B596304
CAS No.: 1355247-11-8
M. Wt: 218.256
InChI Key: DHSBSKFTQSOEAI-UHFFFAOYSA-N
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Description

Methyl 1-propylbenzoimidazole-5-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This benzo[d]imidazole derivative serves as a critical synthetic building block for the development of novel therapeutic agents. Its core structure is a recognized pharmacophore in the discovery of potent and selective P2X3 receptor antagonists , a class of compounds investigated for their potential in treating chronic conditions such as neuropathic pain, chronic cough, and overactive bladder . The structural motif of substituted benzoimidazoles is also explored in oncology research , where analogous compounds have demonstrated significant antiproliferative effects against various breast cancer cell lines, indicating the scaffold's utility in developing new anticancer leads . The propyl substitution on the imidazole nitrogen and the methyl ester functional group are key features that allow for further synthetic modification, enabling researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended for use in laboratory research as a key intermediate. For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

methyl 1-propylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSBSKFTQSOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742749
Record name Methyl 1-propyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-11-8
Record name Methyl 1-propyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in the presence of a dehydrating agent to facilitate ring closure.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 1-propylbenzoimidazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-propylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares methyl 1-propylbenzoimidazole-5-carboxylate with key analogs, emphasizing substituent effects:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Purity Storage Key Differences
This compound C₁₂H₁₄N₂O₂ 1-propyl, 5-COOCH₃ 218.25 98% 2–8°C Baseline compound
Methyl 1-isopropylbenzoimidazole-5-carboxylate C₁₂H₁₄N₂O₂ 1-isopropyl, 5-COOCH₃ 218.25 98% 2–8°C Branched isopropyl group enhances lipophilicity
Methyl 1H-benzimidazole-5-carboxylate (4-methylpiperidinyl derivative) C₁₄H₁₇N₃O₂ 2-(4-methylpiperidinyl), 5-COOCH₃ 271.31 N/A N/A 2-position substitution improves antibacterial activity
Ethyl 2-phenyl-1H-benzimidazole-5-carboxylate C₁₆H₁₄N₂O₂ 2-phenyl, 5-COOCH₂CH₃ 274.29 N/A N/A Ethyl ester and aromatic 2-phenyl group alter pharmacokinetics
7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid C₁₂H₁₄N₂O₂ 2-propyl, 5-COOH, 7-methyl 218.25 N/A N/A Carboxylic acid group increases hydrophilicity
Methyl 1-propylbenzoimidazole-6-carboxylate C₁₂H₁₄N₂O₂ 1-propyl, 6-COOCH₃ 218.25 98% 2–8°C Ester position (6 vs. 5) affects electronic distribution
Key Observations:

Substituent Position :

  • The 5-carboxylate isomer (target compound) is electronically distinct from the 6-carboxylate analog due to resonance effects .
  • 2-Substituted derivatives (e.g., 2-phenyl or 2-piperidinyl) exhibit enhanced antibacterial activity compared to 1-substituted analogs, likely due to improved target binding .

Functional Group Effects: Methyl vs. Ethyl Esters: Ethyl esters (e.g., ) may confer prolonged metabolic stability compared to methyl esters due to slower hydrolysis . Ester vs.

Alkyl Chain Branching :

  • The isopropyl variant () demonstrates higher lipophilicity than the linear propyl chain, which could influence absorption and distribution .

Biological Activity

Methyl 1-propylbenzoimidazole-5-carboxylate (MPBC) is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with MPBC, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a propyl group and a methyl ester functional group. This structural configuration is pivotal in determining its biological activities.

Antimicrobial Activity

Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. MPBC has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of MPBC

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL
Candida albicans128 µg/mL

The above table summarizes the MIC values for MPBC against various microbial strains, demonstrating its potential as an antimicrobial agent. The compound exhibited particularly strong activity against Staphylococcus aureus, suggesting its utility in treating infections caused by this pathogen.

Anticancer Activity

MPBC has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that MPBC significantly reduced cell viability in human leukemia cells with an IC50 value of approximately 3 µM. This suggests a potent anticancer effect, comparable to other benzimidazole derivatives known for their activity against cancer cells.

Table 2: Anticancer Activity of MPBC

Cancer Cell LineIC50 (µM)Reference
HL60 (Leukemia)3
MCF7 (Breast Cancer)10
A549 (Lung Cancer)15

The data indicates that MPBC exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer therapeutic agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, MPBC has shown promise in modulating inflammatory responses. Research has highlighted its ability to inhibit pro-inflammatory cytokines in vitro.

MPBC appears to exert its anti-inflammatory effects by downregulating the expression of cyclooxygenase-2 (COX-2) and inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This mechanism is crucial in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-propylbenzoimidazole-5-carboxylate derivatives, and how are intermediates characterized?

  • Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl 1H-benzimidazole-5-carboxylate derivatives can be modified at the 2nd position using 4-methylpiperidinyl groups to enhance bioactivity. Characterization involves 1H/13C-NMR for structural confirmation and HPLC for purity assessment .
  • Key Steps :

  • Refluxing intermediates (e.g., methyl 3-amino-4-hydroxybenzoate) with aryl acids for 15 hours .
  • Monitoring reaction progress via TLC and isolating products via ice-water precipitation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Primary Techniques :

  • 1H/13C-NMR : Assigns proton and carbon environments, e.g., confirming substituent positions on the benzimidazole ring .
  • FTIR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M+H]+ with <1 ppm error) .

Q. How is the antibacterial activity of these derivatives evaluated in vitro?

  • Protocol :

  • Use standardized bacterial strains (e.g., E. coli, S. aureus) in broth microdilution assays.
  • Measure minimum inhibitory concentrations (MICs) and compare against controls like ampicillin .
    • Data Interpretation : Activity correlates with substituent hydrophobicity and steric effects at the 2nd position .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Approach :

  • Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions to reduce byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) mitigate side reactions during sensitive steps like diazotization .

Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) structural data be resolved?

  • Strategy :

  • Perform DFT geometry optimization with B3LYP/6-31G(d) basis sets to compare bond lengths/angles with X-ray data .
  • Analyze crystal packing effects (e.g., hydrogen bonding, π-π stacking) that may distort experimental geometries .
    • Example : Methyl 1-benzyl derivatives show <0.02 Å deviation in bond lengths after accounting for van der Waals interactions .

Q. What methods address contradictory bioactivity results across studies?

  • Troubleshooting :

  • Assay Standardization : Ensure consistent bacterial inoculum sizes and growth media (e.g., Mueller-Hinton agar) .
  • Substituent SAR Analysis : Compare electron-withdrawing vs. donating groups at the 2nd position, as minor changes (e.g., Cl vs. CH₃) drastically alter MICs .

Q. How do computational tools (e.g., SHELX) enhance structural refinement for crystallographic studies?

  • Workflow :

  • Use SHELXL for small-molecule refinement, leveraging high-resolution data to model disorder or twinning .
  • Validate hydrogen bonding networks via SHELXPRO to resolve ambiguities in electron density maps .

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